molecular formula C17H15NO3 B12967078 Methyl 2-(1-oxoisoindolin-2-yl)-2-phenylacetate

Methyl 2-(1-oxoisoindolin-2-yl)-2-phenylacetate

Cat. No.: B12967078
M. Wt: 281.30 g/mol
InChI Key: HSECUNMDIQVYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-oxoisoindolin-2-yl)-2-phenylacetate is an organic compound characterized by the presence of an isoindoline nucleus and a phenylacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-oxoisoindolin-2-yl)-2-phenylacetate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solventless reactions and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-oxoisoindolin-2-yl)-2-phenylacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of Methyl 2-(1-oxoisoindolin-2-yl)-2-phenylacetate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-(1-oxoisoindolin-2-yl)-2-phenylacetate include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an isoindoline nucleus and a phenylacetate group.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

methyl 2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetate

InChI

InChI=1S/C17H15NO3/c1-21-17(20)15(12-7-3-2-4-8-12)18-11-13-9-5-6-10-14(13)16(18)19/h2-10,15H,11H2,1H3

InChI Key

HSECUNMDIQVYCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N2CC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.